4-Tert-butylbenzene-1,3-diamine
Overview
Description
4-Tert-butylbenzene-1,3-diamine, also known as 4-tert-butyl-1,3-benzenediamine, is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and a tert-butyl group is substituted at the 4 position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the nitration of 4-tert-butylbenzene, followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting 4-tert-butyl-1,3-dinitrobenzene is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and product purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The compound can be reduced to form corresponding amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl group directs incoming electrophiles to the ortho and para positions relative to the amino groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), iron(III) bromide (FeBr3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-tert-butyl-1,3-dinitrobenzene
Reduction: this compound
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-Tert-butylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and dyes.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 4-tert-butylbenzene-1,3-diamine involves its interaction with various molecular targets and pathways. The amino groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: Similar structure but lacks amino groups, resulting in different chemical properties and reactivity.
4-tert-butylbenzene-1,3-dinitrobenzene: Contains nitro groups instead of amino groups, leading to different reactivity and applications.
Uniqueness
4-Tert-butylbenzene-1,3-diamine is unique due to the presence of both amino groups and a tert-butyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
4-tert-butylbenzene-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQJDZQPICZGJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600942 | |
Record name | 4-tert-Butylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10362-14-8 | |
Record name | 4-tert-Butylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylbenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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